
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline
Overview
Description
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4BrF4N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. It is known for its antimicrobial properties and is used in various chemical syntheses .
Mechanism of Action
Target of Action
It has been found to have anantimicrobial effect , suggesting that it may interact with targets in microbial cells. It has also been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease , indicating that it may interact with this enzyme in the HCV.
Mode of Action
Given its use in the synthesis of hcv ns3 protease inhibitors , it may interact with this enzyme, potentially inhibiting its function and thus interfering with the life cycle of the HCV.
Biochemical Pathways
Its role as a potential inhibitor of the hcv ns3 protease suggests that it may affect theviral replication pathway of HCV .
Result of Action
Its antimicrobial effect and potential role as an HCV NS3 protease inhibitor suggest that it may inhibit the growth of microbes and the replication of HCV at the molecular and cellular levels.
Action Environment
It is recommended to store the compound in acool place , keep the container tightly closed in a dry and well-ventilated place , and store away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Cellular Effects
It has been noted to have an antimicrobial effect .
Molecular Mechanism
It has been used in the synthesis of inhibitors of the HCV NS3 protease, suggesting it may interact with this enzyme .
Metabolic Pathways
A study on the metabolism of 2-bromo-4-trifluoromethylaniline in rats has been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline typically involves the bromination and fluorination of aniline derivatives. One common method is the electrophilic aromatic substitution reaction where aniline is treated with bromine and fluorine sources under controlled conditions to introduce the respective substituents .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes including nitration, reduction, and halogenation reactions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve high yields and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding nitro or nitroso derivatives and reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines .
Scientific Research Applications
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-fluoroaniline
Comparison: 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antimicrobial activity and different reactivity patterns in substitution and oxidation reactions .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRCSMDONHRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641047 | |
| Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193090-60-7 | |
| Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193090-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
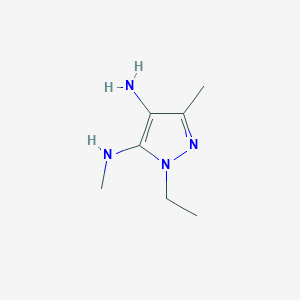
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
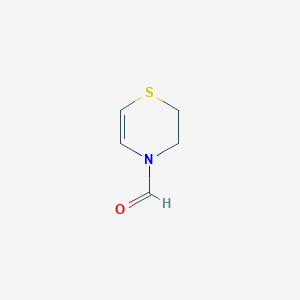
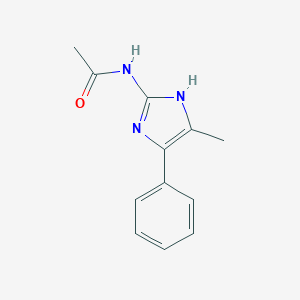
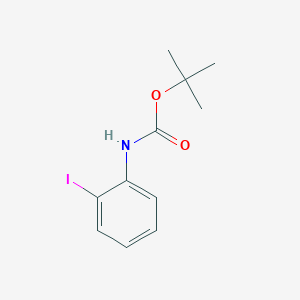
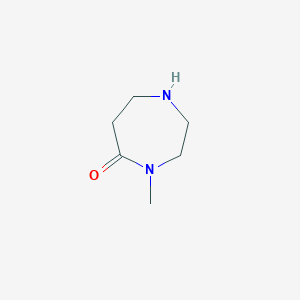
![3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide](/img/structure/B62992.png)



![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)

